
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. The compound features a quinoline moiety, which is known for its presence in many biologically active molecules. The presence of the vinyl group and the phenyl acetate moiety further enhances its chemical reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then functionalized to introduce the vinyl group.
Coupling Reaction: The vinyl-functionalized 7-chloroquinoline is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropyl intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where quinoline derivatives are effective.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The vinyl and hydroxypropyl groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, used for autoimmune diseases.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C28H24ClNO3 |
|---|---|
Peso molecular |
457.9 g/mol |
Nombre IUPAC |
[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C28H24ClNO3/c1-19(31)33-28-8-3-2-6-22(28)12-16-27(32)23-7-4-5-20(17-23)9-14-25-15-11-21-10-13-24(29)18-26(21)30-25/h2-11,13-15,17-18,27,32H,12,16H2,1H3/b14-9+/t27-/m0/s1 |
Clave InChI |
OYLFYKPJEZYVBW-SPNSGGJLSA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
SMILES canónico |
CC(=O)OC1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)
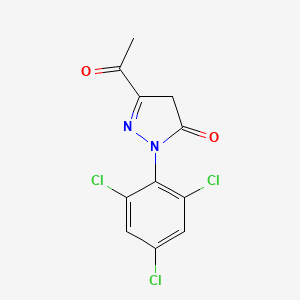
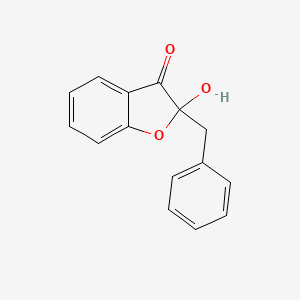

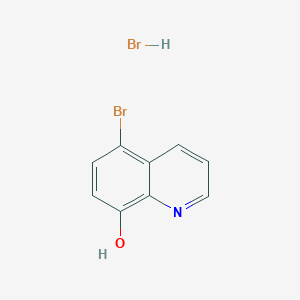
![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)



![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)
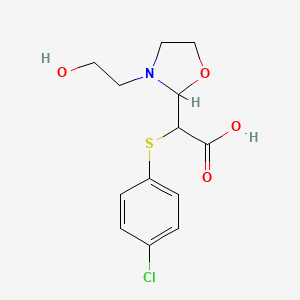
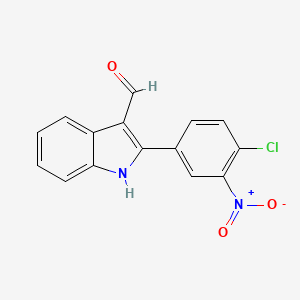
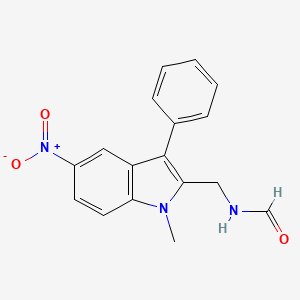
![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
